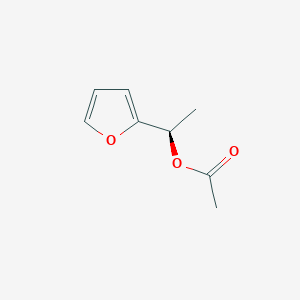

(R)-(-)-1-(2-Furyl)ethyl acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1R)-1-(furan-2-yl)ethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-6(11-7(2)9)8-4-3-5-10-8/h3-6H,1-2H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYASPSVTWXGJJ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CO1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CO1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00945109 | |

| Record name | 1-(Furan-2-yl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22426-24-0 | |

| Record name | 1-(Furan-2-yl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving R 1 2 Furyl Ethyl Acetate and Its Structural Motifs

Reaction Pathway Elucidation in Stereoselective Syntheses

The stereoselective synthesis of chiral molecules like (R)-(-)-1-(2-Furyl)ethyl acetate (B1210297) relies on a deep understanding of reaction pathways to control the formation of the desired enantiomer.

Transition State Analysis in Catalytic Asymmetric Reactions

The stereochemical outcome of catalytic asymmetric reactions is determined by the relative energies of the diastereomeric transition states. In the synthesis of chiral esters, such as (R)-(-)-1-(2-Furyl)ethyl acetate, the geometry of the transition state assembly, involving the substrate, catalyst, and reagent, is of paramount importance.

Modern computational methods, such as Density Functional Theory (DFT), have become powerful tools for elucidating the structures and energies of these transient species. scispace.com For reactions like the asymmetric reduction of a corresponding ketone precursor or the kinetic resolution of a racemic mixture of 1-(2-furyl)ethanol, the catalyst, often a chiral metal complex or an enzyme, creates a chiral environment. This environment forces the reaction to proceed through a lower energy transition state for one enantiomer over the other.

For instance, in a hypothetical asymmetric transfer hydrogenation of 2-acetylfuran (B1664036) using a chiral ruthenium catalyst, the reaction would likely proceed through a six-membered ring transition state. The steric and electronic interactions between the furan (B31954) ring, the acetyl group, and the chiral ligands on the metal center would dictate the facial selectivity of hydride delivery, leading to the preferential formation of the (R)-enantiomer. The stability of this transition state is governed by minimizing steric repulsion and maximizing favorable electronic interactions.

Influence of Substrate and Catalyst Interactions on Enantioselectivity

The interplay between the substrate and the catalyst is a key determinant of enantioselectivity in asymmetric catalysis. nih.gov The furan ring in this compound, with its heteroaromatic nature and specific steric profile, plays a significant role in these interactions.

In enzyme-catalyzed kinetic resolutions, a common method for preparing chiral acetates, the furan moiety of the corresponding alcohol precursor must fit precisely into the active site of the lipase (B570770). The enzyme's chiral pocket orients the substrate in a way that only one enantiomer can be efficiently acylated. The size and electronic properties of the furan ring, compared to a phenyl or alkyl group, will influence its binding affinity and orientation within the enzyme's active site, thereby affecting both the reaction rate and the enantiomeric excess of the resulting acetate.

In metal-catalyzed reactions, the Lewis basicity of the furan oxygen can lead to coordination with the metal center of the catalyst. This interaction can either be beneficial, by locking the substrate into a specific conformation that enhances stereodifferentiation, or detrimental, by leading to catalyst inhibition or alternative reaction pathways. The choice of catalyst, including the metal and its associated chiral ligands, is therefore critical and must be tailored to the specific substrate. youtube.com

| Catalyst Type | Substrate Moieties | Key Interactions | Expected Outcome |

| Chiral Ruthenium Complex | 2-Acetylfuran | Steric hindrance between furan and ligands, electronic effects. | Preferential formation of (R)-1-(2-furyl)ethanol. |

| Lipase (e.g., Candida antarctica lipase B) | (rac)-1-(2-Furyl)ethanol | Hydrogen bonding, van der Waals forces within the active site. | Enantioselective acylation to this compound. |

| Chiral Phosphoric Acid | Vinyl furan | Hydrogen bonding, ion pairing. | Asymmetric addition to the vinyl group. nih.gov |

Radical Processes and Furanic Compounds

Furan derivatives can significantly influence radical polymerization processes, acting as inhibitors or retarders. This has implications for the synthesis and application of polymers where furan-containing monomers or additives might be present.

Kinetic and Sensitivity Studies of Radical Polymerization Inhibition by Furan Derivatives

Furan compounds are known to inhibit or retard the radical polymerization of various monomers, such as vinyl acetate. scispace.comscielo.br The inhibitory effect is a consequence of the reaction of the growing polymer radical (macroradical) or primary radicals from the initiator with the furan ring.

Kinetic studies on the polymerization of vinyl acetate in the presence of furan derivatives have shown that the inhibition effect is dependent on the substituents on the furan ring. scispace.comrevistapolimeros.org.br The primary site of radical attack is often the C-5 position of the furan ring, which is activated towards radical addition. scispace.com The presence of an electron-withdrawing group on the furan ring can enhance the inhibitory effect by stabilizing the resulting radical adduct.

The order of inhibitory strength for some furan compounds in the radical polymerization of vinyl acetate initiated by AIBN has been established as: furfurylidenacetone > furylacrolein > furanacrylic acid > furylacrylmorpholinamide. scispace.comrevistapolimeros.org.br This trend is attributed to the greater stabilization of the radical formed upon addition to the inhibitor. scispace.com

Macroradical and Primary Radical Degradative Transfer Mechanisms with Furan Compounds

The mechanism of inhibition by furan compounds involves a degradative chain transfer reaction. Instead of the chain transfer agent re-initiating a new polymer chain, the radical formed from the furan derivative is less reactive and either terminates by reacting with another radical or propagates very slowly.

There are two main proposed sites for radical attack on furan derivatives containing a side chain with a double bond: the C-5 position of the furan ring and the double bond in the side chain. scielo.brrevistapolimeros.org.br Studies using model compounds like 5-methylfuranacrylic acid have suggested that the C-5 position is indeed involved in the transfer reaction, as a methyl group at this position leads to steric hindrance and a decrease in the inhibition effect. scielo.br

The general mechanism can be depicted as follows:

Initiation: The initiator (e.g., AIBN) decomposes to form primary radicals (R•).

Propagation: The primary radical adds to a monomer unit (M) to form a growing macroradical (P•).

Inhibition: The macroradical (P•) or a primary radical (R•) adds to the furan compound (F), typically at the C-5 position, to form a stable radical adduct (PF• or RF•).

Termination: The stable radical adduct can then terminate by reacting with another radical.

This process effectively removes active radicals from the system, leading to a decrease in the rate of polymerization or a complete inhibition period.

Intramolecular Rearrangements and Cyclizations

The furan nucleus and its derivatives can undergo a variety of intramolecular rearrangements and cyclizations, often catalyzed by acids or metals, to generate diverse and complex molecular architectures.

One of the classic rearrangements that can be envisioned for a molecule structurally related to this compound, specifically a phenolic ester analog, is the Fries rearrangement. The Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aromatic ring, typically catalyzed by a Lewis acid. wikipedia.orgsigmaaldrich.com A photo-Fries rearrangement can also occur under UV light via a radical mechanism. wikipedia.org While the furan ring is not a phenol, analogous acyl migrations could potentially be induced under specific catalytic conditions.

More relevant to the furan scaffold are intramolecular cyclization reactions. For instance, derivatives of 2-(furyl)ethanol can undergo acid-catalyzed intramolecular additions of the hydroxyl group to the furan ring, leading to the formation of bicyclic ethers. The specific conditions and the substitution pattern on the furan ring and the side chain would dictate the feasibility and outcome of such a reaction.

Furthermore, the generation of 2-(furyl)carbene intermediates from suitable precursors can lead to a variety of intramolecular C-H insertion or cyclization reactions, providing access to complex fused ring systems. chim.it Palladium-catalyzed cyclization/coupling cascades involving furan derivatives have also been developed to synthesize substituted furans, proceeding through a proposed palladium (2-furyl)-carbene intermediate. acs.org These methodologies highlight the rich and varied reactivity of the furan motif in intramolecular transformations.

| Reaction Type | Reactant Type | Key Intermediate | Product Type |

| Fries Rearrangement (analogy) | Phenolic ester | Acylium carbocation | Hydroxy aryl ketone wikipedia.org |

| Intramolecular Hydroalkoxylation | Furyl alcohol | Oxonium ion | Bicyclic ether |

| Carbene Insertion | Diazo furan | Furyl carbene | Fused ring system chim.it |

| Pd-catalyzed Cyclization | Ene-yne-ketone | Palladium (2-furyl)-carbene | Substituted furan acs.org |

Friedel-Crafts Type Furan Ring Reactivity and Migrations

The furan ring, a core component of this compound, exhibits a rich and distinct reactivity in Friedel-Crafts reactions. Unlike benzene, furan is an electron-rich heterocycle that is highly activated towards electrophilic substitution. However, this heightened reactivity also makes the furan nucleus susceptible to polymerization and degradation under classical Friedel-Crafts conditions, which often employ strong Lewis acids like aluminum chloride (AlCl₃). stackexchange.com Consequently, successful acylations of furan derivatives typically necessitate milder catalysts and conditions to achieve satisfactory yields.

Research has shown that catalysts such as boron trifluoride-etherate (BF₃·OEt₂) or solid acid catalysts, like chromium-exchanged dodecatungstophosphoric acid, can effectively promote the acylation of furan with reagents like acetic anhydride, leading selectively to 2-acyl furan products. stackexchange.comresearchgate.netresearchgate.net The mechanism follows the general pathway of electrophilic aromatic substitution, where an acylium ion is generated and attacks the furan ring, which acts as the nucleophile. youtube.com The attack preferentially occurs at the C5 position (the carbon adjacent to the oxygen and opposite the existing substituent) due to the directing effect of the furan oxygen and the stability of the resulting intermediate.

Beyond simple substitution, the furan motif can participate in more complex transformations involving migrations. For instance, gold-catalyzed reactions of specific alkynones have been shown to proceed through a tandem sequence involving a 1,2-acyl migration followed by an intramolecular Friedel-Crafts type cyclization, yielding furan-fused polycyclic systems. rsc.org In other specialized cases, such as with N-heterocyclic alcohols in superacidic media, the reaction mechanism involves the formation of reactive dicationic intermediates that facilitate arylation. nsf.gov

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation of Furan

| Catalyst System | Reagent | Conditions | Outcome | Reference |

|---|---|---|---|---|

| AlCl₃ | Benzoyl Chloride | Classical | Low yield, polymerization | stackexchange.com |

| BF₃·OEt₂ | Acetic Anhydride | Milder | Good yield of 2-acyl furan | stackexchange.com |

| Cr-DTP/K-10 Clay | Acetic Anhydride | Optimized, Green | 88% conversion, 100% selectivity | researchgate.netresearchgate.net |

Thermal Rearrangements of Fluorinated Furyl Precursors

The introduction of fluorine into furan-containing molecules, such as precursors to this compound, can significantly alter their chemical and physical properties. nih.gov Fluorine's high electronegativity imparts increased stability to adjacent C-F bonds and can influence the molecule's metabolic stability, lipophilicity, and bioactivity, making fluorinated furans valuable in pharmaceutical and materials science. nih.gov

The synthesis of these fluorinated building blocks can be achieved through various methods, including electrophilic or radical pathways that install fluorine or fluoroalkyl groups onto the furan ring, typically at the C5 position. nih.gov The presence of these fluorinated groups can influence the subsequent reactivity of the molecule. While specific thermal rearrangements of fluorinated 1-(2-Furyl)ethyl acetate are not extensively detailed, the general chemistry of furan derivatives provides a basis for potential transformations. The furan ring is known to participate in thermally driven reactions, most notably the Diels-Alder reaction. The electronic modifications introduced by fluorine could modulate the activation energy and stereochemical outcome of such cycloadditions. Furthermore, the stability of the C-F bond and the electron-withdrawing nature of fluoroalkyl groups could influence the propensity for thermally induced ring-opening or rearrangement reactions under specific conditions, representing an area for further investigation in the development of novel fluorinated materials. nih.gov

Enzyme-Catalyzed Reaction Mechanisms (e.g., Umpolung Strategies)

Enzyme catalysis offers a powerful and sustainable alternative to traditional chemical synthesis, providing high selectivity under mild conditions. A particularly sophisticated strategy applicable to carbonyl-containing motifs, like that found in derivatives of this compound, is "umpolung" or reactivity inversion. rsc.orgorganic-chemistry.org

In standard organic synthesis, the carbonyl carbon is an electrophile. Umpolung strategies reverse this polarity, making the carbon atom act as a nucleophile. A classic chemical example is the Corey-Seebach reaction, where a 1,3-dithiane (B146892) is used to mask an aldehyde; deprotonation of the dithiane creates a nucleophilic acyl anion equivalent. organic-chemistry.org

Nature has evolved enzymes that perform umpolung catalysis with high efficiency. Thiamine pyrophosphate (TPP)-dependent enzymes, such as pyruvate (B1213749) decarboxylase and transketolase, are prime examples. researchgate.net These enzymes utilize the TPP cofactor to form a covalent intermediate with a carbonyl substrate. Subsequent steps lead to the formation of a key nucleophilic species, often an enamine or Breslow intermediate, which can then attack an electrophile. This enzymatic strategy effectively reverses the inherent electrophilicity of the carbonyl carbon. researchgate.net

More recently, other enzyme classes have been harnessed for umpolung reactions. For example, immobilized transaminases have been employed to catalyze umpolung conjugate additions, expanding the toolkit for green synthesis of complex molecules. rsc.org This approach avoids the need for metal catalysts or harsh chemical reagents. Applying such enzyme-catalyzed umpolung strategies to furan-containing substrates could enable novel and sustainable synthetic routes to complex chiral molecules derived from structures like this compound.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Aluminum chloride |

| Acetic anhydride |

| 2-Acyl furan |

| Boron trifluoride-etherate |

| Chromium-exchanged dodecatungstophosphoric acid |

| Benzoyl Chloride |

| 1,3-Dithiane |

Computational Chemistry and Theoretical Studies on R 1 2 Furyl Ethyl Acetate Systems

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are at the heart of computational chemistry, providing a detailed description of the behavior of electrons in molecules. These calculations are fundamental to understanding the intrinsic properties of (R)-(-)-1-(2-Furyl)ethyl acetate (B1210297).

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.netscite.ai For (R)-(-)-1-(2-Furyl)ethyl acetate, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its three-dimensional structure with high precision. inoe.ro These calculations yield optimized bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation (ground state).

For instance, a DFT study on furan (B31954) and its derivatives has shown that the furan ring typically adopts a planar geometry. researchgate.netscite.aiacs.org In this compound, the geometry around the chiral center and the orientation of the ethyl acetate group relative to the furan ring are critical for its chemical and biological activity.

Furthermore, DFT is instrumental in locating and characterizing transition states, which are the high-energy structures that molecules pass through during a chemical reaction. By calculating the energy barrier of a reaction (the difference in energy between the reactants and the transition state), chemists can predict reaction rates and mechanisms. For example, in the synthesis or hydrolysis of this compound, DFT can elucidate the pathway of nucleophilic attack on the carbonyl carbon of the acetate group.

A hypothetical table of selected optimized geometric parameters for this compound, as would be obtained from a DFT calculation, is presented below.

| Parameter | Value |

|---|---|

| C=O Bond Length (Å) | 1.21 |

| C-O (Ester) Bond Length (Å) | 1.34 |

| C-O (Chiral Center) Bond Length (Å) | 1.45 |

| Furan C-O Bond Length (Å) | 1.36 |

| O-C-C (Chiral Center) Angle (°) | 109.5 |

The Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, and it is readily accessible through quantum chemical calculations. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). irjweb.com

The HOMO-LUMO energy gap is a particularly important descriptor of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive. researchgate.net

For this compound, a HOMO-LUMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule reveals the regions of high electron density (likely to be attacked by electrophiles) and low electron density (likely to be attacked by nucleophiles). For instance, in furan derivatives, the HOMO is typically localized on the furan ring, indicating its susceptibility to electrophilic attack. mdpi.com The LUMO, on the other hand, is often centered on the carbonyl group of the ester, marking it as the primary site for nucleophilic attack.

A representative table of FMO energies for a furan-containing ester is provided below.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

In Silico Triage for Reaction Design and Pathway Prediction

In silico triage involves the use of computational methods to rapidly screen and prioritize potential reaction pathways, catalysts, or substrates before committing to expensive and time-consuming experimental work. This approach is particularly valuable in the context of asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule like this compound.

One of the most common methods for producing enantiomerically pure compounds is through the kinetic resolution of a racemic mixture. In the case of this compound, this could involve the enantioselective hydrolysis of racemic 1-(2-furyl)ethyl acetate, where an enzyme preferentially hydrolyzes the (S)-enantiomer, leaving behind the desired (R)-enantiomer.

Computational methods can be used to screen a library of enzymes (e.g., lipases) for their potential to catalyze this resolution with high enantioselectivity. This in silico screening can involve molecular docking, where the (R)- and (S)-enantiomers of the substrate are computationally placed into the active site of the enzyme to predict their binding affinities and orientations. A significant difference in the binding energy or the orientation of the two enantiomers can suggest that the enzyme will exhibit high enantioselectivity.

For example, a dynamic kinetic resolution (DKR) process could be designed, combining an enzymatic resolution with a racemization catalyst. mdpi.comrsc.org Computational screening could help in identifying a compatible enzyme and racemization catalyst that can operate under similar reaction conditions.

The following table illustrates a hypothetical in silico triage of different lipases for the kinetic resolution of 1-(2-furyl)ethyl acetate.

| Enzyme | Predicted E-value | Predicted Conversion (%) | Priority for Experimental Screening |

|---|---|---|---|

| Lipase (B570770) A | >200 | >49 | High |

| Lipase B | 50 | 45 | Medium |

| Lipase C | <10 | ~50 | Low |

Prediction of Stereoselectivity in Asymmetric Reactions

Building upon the initial triage, more sophisticated computational methods can be employed to accurately predict the stereoselectivity of a given reaction. For the enzymatic synthesis of this compound, this involves a detailed investigation of the interactions between the enzyme and the two enantiomers of the substrate at the atomic level.

Molecular dynamics (MD) simulations can provide a dynamic picture of the enzyme-substrate complex, allowing researchers to observe how the substrate and enzyme move and interact over time. By analyzing the trajectories from MD simulations, it is possible to identify the key amino acid residues in the enzyme's active site that are responsible for enantiomeric discrimination.

Quantum mechanics/molecular mechanics (QM/MM) methods offer an even higher level of theory by treating the reacting part of the system (the substrate and the key active site residues) with quantum mechanics, while the rest of the enzyme is treated with the less computationally expensive molecular mechanics. This hybrid approach allows for the accurate calculation of the energy barriers for the reaction of both enantiomers, from which the enantiomeric ratio (E-value) can be predicted.

These computational predictions of stereoselectivity are not only valuable for understanding the origin of enantioselectivity in existing enzymes but also for guiding protein engineering efforts to create new enzymes with improved or even inverted stereoselectivity.

Organometallic Chemistry and Catalysis with Furyl Ligands

Metal-Mediated Carbon-Carbon Coupling Reactions

The furan (B31954) ring is susceptible to various metal-catalyzed cross-coupling reactions, typically at the C5 position (adjacent to the oxygen and farthest from the substituent) or the C2 position (where the ethyl acetate (B1210297) group is attached), often following activation steps like C-H activation or conversion to a halide or triflate.

Ruthenium-Catalyzed Transformations

Ruthenium catalysts are effective for a variety of C-C bond-forming reactions. While direct C-C coupling on simple furans can be challenging, ruthenium has been shown to catalyze oxidative cross-coupling reactions and cycloadditions that can lead to complex furan-containing structures. For instance, ruthenium catalysts like [RuCl2(p-cymene)]2 have been successfully employed in the oxidative cross-coupling of activated olefins with vinyl boronates to produce (E,E)-1,3-dienes with high stereoselectivity. organic-chemistry.org This type of catalysis, operating under mild, ligand-free conditions, could potentially be adapted for the vinylfuran derivative of (R)-(-)-1-(2-Furyl)ethyl acetate to synthesize chiral diene systems. organic-chemistry.org

Furthermore, ruthenium has been used in atom-transfer [2+2+1] cycloadditions of diynes with an oxygen donor to create fused furan rings. researchgate.net Another significant application is the Ru(0)-catalyzed cross-coupling of aryl methyl ethers with organoboranes via C-O bond cleavage, a challenging but synthetically valuable transformation. rsc.org This suggests that under specific conditions, the C-O bonds within the furan ring of this compound could be targeted for activation.

A summary of a relevant ruthenium-catalyzed reaction is presented below:

Table 1: Ruthenium-Catalyzed Oxidative Cross-Coupling

| Catalyst | Substrate 1 | Substrate 2 | Product Type | Selectivity | Reference |

|---|

Palladium and Copper-Catalyzed Cross-Coupling Reactions (e.g., Enyne Acetates)

Palladium and copper are the most extensively used metals for cross-coupling reactions involving furan derivatives. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are standard methods for functionalizing the furan ring. For example, an efficient synthesis of 4-substituted 2(5H)-furanones has been developed using palladium-catalyzed cross-coupling between 4-tosyl-2(5H)-furanone and various boronic acids. ysu.amresearchgate.net This demonstrates the utility of Pd catalysis in constructing complex molecules from furan-based starting materials. ysu.amresearchgate.net Similarly, palladium iodide has been used to catalyze the multicomponent synthesis of 2-(4-acylfuran-2-yl)acetamides, showcasing a direct route to functionalized furans from simple precursors. mdpi.com The ubiquitous 'Pd(OAc)2'/PPh3 system, often used in these couplings, is known to form complex dinuclear and trinuclear palladium clusters that are the true catalytically active species. rsc.org

Copper catalysis is also prominent, particularly for C-O and C-S bond formation, as well as oxidative couplings. A Cu(I)-catalyzed, one-pot method for synthesizing trisubstituted furans from (2-furyl)carbene complexes has been reported, proceeding through a C-O bond formation mechanism. nih.gov More recently, a CuCl2-catalyzed aerobic oxidative coupling of unactivated furans with indoles has been developed, providing a direct route to indolyl-furans. rsc.org The mechanism is proposed to involve a single electron transfer from the indole (B1671886) to Cu(II), generating a radical cation that is then attacked by the nucleophilic furan. rsc.org Such oxidative couplings could be applied to this compound to link it with other heterocycles.

The table below illustrates a representative copper-catalyzed furan synthesis:

Table 2: Copper-Catalyzed Synthesis of Substituted Furans

| Catalyst | Substrates | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| CuCN | O-acetyl oximes, β-keto nitriles | Polysubstituted 3-cyanofurans | Redox-neutral conditions, broad scope | nih.gov |

Iron-Catalyzed Transformations

The use of inexpensive and low-toxicity iron catalysts is a growing area of interest. Iron has been shown to catalyze C-C bond formation on the furan ring. An efficient method for the arylation at the C-5 position of 2-substituted furans has been developed using catalytic amounts of K3[Fe(CN)6] with various anilines. mtroyal.ca This reaction proceeds under mild conditions and tolerates a variety of functional groups, making it a potentially powerful tool for modifying compounds like this compound. mtroyal.ca Iron has also been used in combination with palladium for the synthesis of 2-substituted furans, where iron catalysis proved effective for coupling with primary and secondary alkyl groups. scite.ai

Table 3: Iron-Catalyzed C-5 Arylation of 2-Substituted Furans

| Catalyst | Furan Substrate | Arylating Agent | Yield Range | Reference |

|---|

Coordination Chemistry of Furanic Esters with Transition Metals

The furan ring can coordinate to transition metals in several ways, primarily acting as a Lewis base through its oxygen atom or as a π-system through its double bonds. atlanticoer-relatlantique.ca The coordination of furan ligands to transition metal clusters has been studied in detail, revealing complex bonding modes. For example, furan reacts with osmium and rhenium carbonyl clusters to form sandwich-type structures where the furan ring is bound to multiple metal centers through both its π-electrons and C-H bond activation. sc.edu

In these studies, furan was shown to coordinate in η² (eta-2) fashion through one of its double bonds. sc.edu Upon activation, it can form furyne ligands that bridge multiple metal atoms, such as in the (μ-H)₂Os₃(CO)₉(μ₃,η²-C₄H₂O) cluster. sc.edu These studies indicate that the furan ring of this compound could readily coordinate to transition metal centers, which is the first step in many catalytic cycles, including C-H activation and cross-coupling. The ester group could also potentially act as a secondary coordination site, leading to chelation, which can influence the selectivity and reactivity of subsequent transformations.

Catalytic Applications in Stereoselective Transformations

The chiral nature of this compound makes it a valuable building block for asymmetric synthesis. It can be used as a chiral substrate, where the existing stereocenter directs the formation of new stereocenters. Alternatively, it could be modified to act as a chiral ligand for a metal catalyst.

The development of stereoselective reactions often relies on chiral ligands that create a chiral environment around the metal center. chimia.ch Chiral Schiff bases and organosulfur compounds are examples of privileged ligands used in a wide array of asymmetric transformations. chimia.chnih.gov The principles from these systems can be applied to the design of new catalysts. For instance, this compound could be converted into a chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand, where the furan ring provides a rigid scaffold and the stereocenter induces asymmetry.

Applications in Complex Organic Synthesis and Building Blocks

Chiral Synthons for Advanced Chemical Production

In the field of stereoselective synthesis, a chiral synthon is a building block that contains a stereogenic center and is used to introduce a specific chirality into a target molecule. (R)-(-)-1-(2-Furyl)ethyl acetate (B1210297) serves as an effective chiral synthon. chemicalbook.com Its importance lies in the (R)-configured stereocenter at the carbon atom bearing the acetate group. This pre-defined stereochemistry allows chemists to build complex molecules with a high degree of stereocontrol, avoiding the need for challenging enantioselective reactions or costly chiral separations later in a synthetic sequence. The compound's commercial availability in an enantiomerically pure form makes it a practical and accessible starting material for the synthesis of advanced chemical products where specific stereoisomers are required for biological activity or material properties. alfa-chemistry.comchemicalbook.com

Intermediates for Stereoselective Construction of Chiral Amino Alcohol Derivatives

Chiral 1,2-amino alcohols are a critical structural motif found in numerous pharmaceuticals and natural products. nih.govnih.gov (R)-(-)-1-(2-Furyl)ethyl acetate functions as a valuable intermediate for the stereoselective synthesis of these derivatives. The synthetic utility of this compound arises from its inherent chirality and the chemical versatility of the furan (B31954) ring.

A general synthetic pathway involves the following key transformations:

Hydrolysis: The acetate group is first hydrolyzed under basic or acidic conditions to reveal the corresponding (R)-1-(2-furyl)ethanol. This step preserves the crucial stereocenter.

Furan Ring Modification: The furan ring can be subjected to oxidative cleavage, typically using reagents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄), to unmask a 1,4-dicarbonyl system or other reactive intermediates.

Amination: The resulting functional groups can then be converted into an amino group through methods such as reductive amination. The strategic sequence of these reactions allows the original stereocenter from the acetate to be incorporated into the final chiral amino alcohol structure, ensuring high stereochemical purity.

The ability to transform the furan ring into various functional groups makes this compound a flexible precursor for a wide range of chiral amino alcohol derivatives. nih.gov

Building Blocks for Complex Heterocyclic Ring Systems (e.g., Azetidinones, Pyrrolidines)

The unique structure of this compound makes it a suitable building block for synthesizing complex heterocyclic systems, which are core components of many biologically active compounds. nih.govbeilstein-journals.org

Azetidinones: The azetidin-2-one (B1220530) (or β-lactam) ring is a key feature of penicillin and cephalosporin (B10832234) antibiotics. The synthesis of these rings often involves the Staudinger cycloaddition, a [2+2] reaction between a ketene (B1206846) and an imine. mdpi.comchemicalbook.com this compound can be envisioned as a precursor in this context. For instance, an imine could be formed from furfural (B47365) (a related furan aldehyde), and its reaction with a chiral ketene derived from the acetate would introduce the necessary stereochemistry. The furan ring itself can be part of the imine or the ketene component, ultimately becoming a substituent on the final azetidinone ring, where it can be further modified.

Pyrrolidines: The pyrrolidine (B122466) ring is another ubiquitous scaffold in medicinal chemistry. nih.govresearchgate.net The furan nucleus is a well-known synthetic equivalent of a 1,4-dicarbonyl compound, which is a classic precursor for the Paal-Knorr synthesis of pyrroles and, by extension, pyrrolidines. The synthesis of functionalized 2-furyl-pyrrolidine derivatives has been demonstrated through various synthetic strategies. nih.gov By starting with this compound, the chirality is retained in the side chain of the resulting pyrrolidine, providing a route to enantiomerically pure, highly substituted pyrrolidine derivatives. google.com

Precursors for Further Functionalized Furan Derivatives

Beyond its use in constructing other ring systems, this compound is a starting point for creating more elaborate furan derivatives while preserving the integrity of the chiral side chain. The furan ring is an aromatic heterocycle that can undergo a variety of chemical transformations. nih.gov

Key functionalization reactions include:

Electrophilic Aromatic Substitution: The furan ring is electron-rich and readily undergoes reactions like nitration, halogenation, and Friedel-Crafts acylation, primarily at the C5 position (adjacent to the oxygen and farthest from the existing substituent).

Lithiation and Electrophilic Quench: The furan ring can be deprotonated using strong bases like n-butyllithium (n-BuLi), followed by the addition of an electrophile to introduce a wide range of substituents.

Cycloaddition Reactions: The furan ring can participate as a diene in Diels-Alder reactions, providing a pathway to complex bicyclic structures.

These reactions allow for the elaboration of the furan moiety into more complex structures, as demonstrated in the synthesis of furanosesquiterpenes, yielding a diverse library of chiral molecules from a single starting material. clockss.org

Role in Polymerization Control and Inhibitor Design

Furan-containing compounds are known to act as retarders or inhibitors in radical polymerization processes, particularly in the polymerization of vinyl acetate. scispace.comscielo.br This inhibitory effect stems from the ability of the furan ring to react with growing polymer radicals. The preferred site of attack is often the C5 position of the furan ring. This reaction forms a new, more stable radical that is less reactive and thus slows down or terminates the polymerization chain.

The effectiveness of inhibition is influenced by the substituents on the furan ring. While this compound itself is not extensively documented as a polymerization inhibitor, its furan structure is the key functional group responsible for this activity. Research on analogous furan derivatives provides insight into its potential role. For example, the presence of electron-withdrawing or conjugated groups on the furan ring can enhance the stability of the radical formed after the addition of a macroradical, thereby increasing the inhibitory effect.

Table 1: Inhibitory Effects of Various Furan Compounds on Vinyl Acetate Polymerization This table summarizes research findings on related furan compounds, illustrating the structure-activity relationship in polymerization inhibition. Data is derived from kinetic studies of vinyl acetate polymerization initiated by AIBN at 60°C. scispace.comscielo.br

| Compound | Role/Effect in Polymerization | Key Observation |

| Furylacrolein | Inhibitor | Shows a significant inhibition period; the resulting radical is stabilized by the conjugated side group. scielo.br |

| Furfurylidenacetone | Inhibitor | Exhibits a stronger inhibitory effect than furylacrolein, attributed to greater stabilization of the formed radical. scielo.br |

| Furanacrylic acid | Inhibitor | Acts as an inhibitor, with its effectiveness influenced by the carboxylic acid group. scispace.com |

| 5-Methyl-furanacrylic acid | Less Effective Inhibitor | The presence of a methyl group at the C5 position sterically hinders the attack by polymer radicals, reducing the inhibitory effect compared to furanacrylic acid. scielo.br |

This data indicates that the substituents on the furan ring play a critical role in modulating the compound's ability to control polymerization.

Q & A

Q. What are the most reliable synthetic routes for preparing (R)-(-)-1-(2-Furyl)ethyl acetate in high enantiomeric excess (ee)?

- Methodological Answer : The compound is typically synthesized via enantioselective esterification of (R)-1-(2-furyl)ethanol with acetyl chloride or acetic anhydride. Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) can achieve >95% ee by selectively acetylating the (R)-enantiomer . Alternatively, asymmetric catalysis with chiral ligands (e.g., BINOL-derived phosphoric acids) in acetylation reactions has been reported, yielding 85–90% ee . Purification via column chromatography (petroleum ether/ethyl acetate gradients) is critical to isolate the enantiopure product .

Q. How can the structural identity and purity of this compound be confirmed?

- Methodological Answer :

- NMR Analysis : Compare and NMR spectra with literature data (e.g., δ 7.4–7.6 ppm for furyl protons, δ 1.2–1.4 ppm for the acetate methyl group) .

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol (95:5) to verify enantiomeric purity .

- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 155.1 (calculated for CHO) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods due to potential respiratory irritation from volatilized acetate .

- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes .

Advanced Research Questions

Q. How do solvent polarity and reaction temperature influence the stereochemical outcome of this compound synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., acetone) enhance reaction rates but may reduce enantioselectivity due to competitive solvation of chiral intermediates. Low temperatures (−20°C to 0°C) favor kinetic control, improving ee by suppressing racemization . For enzymatic methods, optimal activity is observed at 25–35°C in non-polar solvents (e.g., hexane), which stabilize the enzyme’s tertiary structure .

Q. What analytical strategies resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR with computational predictions (e.g., DFT-calculated chemical shifts using Gaussian 16) to identify discrepancies caused by solvent effects or impurities .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the furyl region (δ 6.3–7.6 ppm) to confirm substituent positions .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if crystalline derivatives are accessible .

Q. How does the electron-withdrawing nature of the furyl ring affect the compound’s stability under acidic/basic conditions?

- Methodological Answer : The furyl ring’s conjugated π-system destabilizes the acetate group via resonance, accelerating hydrolysis in basic conditions (pH >10). Kinetic studies (HPLC monitoring) show a half-life of <2 hours in 0.1 M NaOH at 25°C. In acidic conditions (pH <3), protonation of the furyl oxygen reduces resonance stabilization, extending half-life to >24 hours .

Q. Can computational modeling predict the compound’s reactivity in catalytic asymmetric reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states to predict enantioselectivity. For example, steric hindrance from the furyl group at the ortho position lowers activation energy for (R)-enantiomer formation by 2.3 kcal/mol compared to (S), aligning with experimental ee values .

Q. What role does this compound play in the synthesis of chiral auxiliaries or ligands?

- Methodological Answer : The acetate serves as a precursor for chiral alcohols via hydrolysis. For instance, enzymatic deacetylation yields (R)-1-(2-furyl)ethanol, a building block for ligands in asymmetric catalysis (e.g., furyl-oxazoline ligands for Cu-catalyzed cyclopropanations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.